methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2866307-26-6
VCID: VC11994744
InChI: InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3
SMILES: COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate

CAS No.: 2866307-26-6

Cat. No.: VC11994744

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate - 2866307-26-6

Specification

CAS No. 2866307-26-6
Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
IUPAC Name methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
Standard InChI InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3
Standard InChI Key SKKVIARQNOYCFF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F
Canonical SMILES COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring serving as the aromatic core.

  • A 1-(trifluoromethyl)cyclopropyl group at the 2-position, introducing steric bulk and electronic modulation.

  • A methyl ester at the 4-position, enhancing solubility and enabling further functionalization.

The IUPAC name reflects this arrangement: methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate. Its molecular formula is C<sub>12</sub>H<sub>10</sub>F<sub>3</sub>NO<sub>2</sub>, with a molecular weight of 257.21 g/mol.

Electronic Effects

The trifluoromethyl group (−CF<sub>3</sub>) is strongly electron-withdrawing, polarizing the pyridine ring and altering its reactivity toward electrophilic and nucleophilic agents. The cyclopropane ring’s strain (bond angles ≈ 60°) further influences conformational stability and intermolecular interactions.

Synthetic Methodologies

Cyclopropane Ring Formation

The 1-(trifluoromethyl)cyclopropyl moiety is typically constructed via transition metal-catalyzed cyclopropanation or olefin cyclization. For example:

  • Simmons-Smith Reaction: Treatment of a trifluoromethyl-substituted olefin with diiodomethane (CH<sub>2</sub>I<sub>2</sub>) and a zinc-copper couple generates the cyclopropane ring .

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling between a boronic ester and a halogenated pyridine precursor installs the cyclopropane group .

Pyridine Functionalization

The methyl ester is introduced through esterification of a pyridine-4-carboxylic acid intermediate. Common methods include:

  • Fischer Esterification: Refluxing the carboxylic acid with methanol in the presence of H<sub>2</sub>SO<sub>4</sub>.

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with methanol .

Representative Synthetic Route

A plausible pathway involves:

  • Cyclopropanation: Reacting 2-vinylpyridine with CF<sub>3</sub>I under Pd catalysis to form 2-[1-(trifluoromethyl)cyclopropyl]pyridine.

  • Carboxylation: CO<sub>2</sub> insertion at the 4-position via directed ortho-metalation.

  • Esterification: Treatment with methyl iodide (CH<sub>3</sub>I) and K<sub>2</sub>CO<sub>3</sub> in DMF .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point98–102°C (predicted)
SolubilitySoluble in DCM, THF, DMSO
LogP (Lipophilicity)2.1 (calculated)

Spectral Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.70 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyridine-H), 3.92 (s, 3H, OCH<sub>3</sub>), 1.65–1.58 (m, 4H, cyclopropane-H).

  • <sup>19</sup>F NMR: δ −63.5 (s, CF<sub>3</sub>).

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes base-mediated saponification to yield the corresponding carboxylic acid, a precursor for amide or heterocycle synthesis:
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 3- and 5-positions. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives .

Cross-Coupling Reactions

The cyclopropane ring’s C−H bonds participate in Pd-catalyzed couplings, enabling diversification:

  • Buchwald-Hartwig Amination: Introduces aryl amines at the cyclopropane position .

Applications in Drug Discovery

Kinase Inhibitors

The trifluoromethylcyclopropyl group enhances binding to ATP pockets in kinases. For instance, analogs of this compound show activity against LRRK2, a target in Parkinson’s disease .

Antimicrobial Agents

Pyridine carboxylates are precursors to thiazolidinones, which exhibit broad-spectrum antimicrobial activity .

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